molecular formula CH5AsNaO3 B135196 Disodium methylarsonate CAS No. 144-21-8

Disodium methylarsonate

Cat. No.: B135196
CAS No.: 144-21-8
M. Wt: 162.960 g/mol
InChI Key: SIZGZEGQPAOWBL-UHFFFAOYSA-N
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Description

Disodium methylarsonate is an organoarsenic compound with the chemical formula CH₃AsO₃Na₂. It is a colorless, water-soluble solid derived from methanearsonic acid. This compound is primarily used as a herbicide and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

Disodium methylarsonate (DSMA) primarily targets the enzyme systems involved in ATP production and cell division. It is used as a herbicide, and its main targets are the metabolic pathways in plants that are crucial for their growth and survival .

Mode of Action

DSMA interferes with the production of ATP by inhibiting key enzymes in the Krebs cycle and oxidative phosphorylation. This inhibition disrupts the energy supply of the cells, leading to impaired cell division and growth. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions .

Biochemical Pathways

The primary biochemical pathways affected by DSMA are those involved in cellular respiration. By inhibiting enzymes in the Krebs cycle and oxidative phosphorylation, DSMA reduces the production of ATP, which is essential for various cellular processes. This disruption leads to a cascade of downstream effects, including reduced synthesis of nucleic acids and proteins, ultimately causing cell death .

Pharmacokinetics

The pharmacokinetics of DSMA involve its absorption, distribution, metabolism, and excretion (ADME). DSMA is water-soluble and is readily absorbed by plant tissues. It is distributed throughout the plant, where it exerts its toxic effects. The compound is metabolized into less toxic forms and eventually excreted. Its bioavailability is influenced by factors such as the plant’s uptake efficiency and the environmental conditions .

Result of Action

At the molecular level, DSMA’s action results in the inhibition of ATP production, leading to energy depletion in cells. This energy deficit hampers essential cellular functions, including DNA replication and protein synthesis. At the cellular level, this results in impaired cell division and growth, ultimately causing the death of the plant .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of DSMA. Factors such as soil pH, temperature, and moisture levels can affect the compound’s solubility and uptake by plants. For instance, higher soil moisture can enhance the absorption of DSMA by plant roots, increasing its efficacy. Conversely, extreme pH levels can lead to the degradation of the compound, reducing its effectiveness .

Preparation Methods

Disodium methylarsonate can be synthesized through the reaction of methanearsonic acid with sodium hydroxide. The general procedure involves dissolving methanearsonic acid in water and then adding sodium hydroxide to the solution. The reaction results in the formation of this compound, which can be isolated by filtration and drying .

Chemical Reactions Analysis

Disodium methylarsonate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form arsenate compounds.

    Reduction: It can be reduced to form arsenite compounds.

    Substitution: It can undergo substitution reactions where the arsenic atom is replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Disodium methylarsonate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Disodium methylarsonate is similar to other organoarsenic compounds such as cacodylic acid and monosodium methylarsonate. it is unique in its specific applications and effectiveness as a herbicide. The following are some similar compounds:

Properties

CAS No.

144-21-8

Molecular Formula

CH5AsNaO3

Molecular Weight

162.960 g/mol

IUPAC Name

disodium;methyl-dioxido-oxo-λ5-arsane

InChI

InChI=1S/CH5AsO3.Na/c1-2(3,4)5;/h1H3,(H2,3,4,5);

InChI Key

SIZGZEGQPAOWBL-UHFFFAOYSA-N

SMILES

C[As](=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C[As](=O)(O)O.[Na]

Color/Form

Hydrated crystals containing 5H2O or 6H2O
Monoclinic spear-shaped plates from absolute alcohol
White crystalline solid

density

1.535 /51% w/v aqueous technical/

melting_point

130-140 °C

Key on ui other cas no.

144-21-8
2163-80-6

Pictograms

Acute Toxic; Environmental Hazard

Related CAS

124-58-3 (Parent)

shelf_life

DECOMPOSED BY STRONG OXIDIZING & REDUCING AGENTS.
/Decomposes/ slowly at elevated temperatures. Stable to hydrolysis.

solubility

16 g/100 ml in methanol @ 25 °C;  0.005 g/100 ml in hexane @ 25 °C
Insoluble in most organic solvents
In water, 5.8X10+5 mg/l @ 20 °C.

Synonyms

disodium methanearsonate
methanearsonic acid
methylarsonate
methylarsonic acid
methylarsonous acid
monomethylarsonic acid
monomethylarsonic acid, ammonium, iron (3+) salt
monomethylarsonic acid, calcium salt (2:1)
monomethylarsonic acid, dimercury (1+) salt
monomethylarsonic acid, dipotassium salt
monomethylarsonic acid, disodium salt
monomethylarsonic acid, iron (2+) salt (3:2)
monomethylarsonic acid, iron salt
monomethylarsonic acid, monoammonium salt
monomethylarsonic acid, monocalcium salt
monomethylarsonic acid, monosodium salt
monomethylarsonic acid, zinc salt
monosodium methanearsonate
MSMA
sodium methanearsonate

vapor_pressure

1X10-5 Pa @ 25 °C (7.8X10-8 mm Hg)

Origin of Product

United States
Customer
Q & A

Q1: What are the main applications of Disodium methylarsonate in agriculture?

A1: this compound (DSMA) has been widely used as a herbicide in cotton production, primarily for weed control and as a defoliant before harvest. [, ] You can find more details about its use in cotton fields in this research paper: .

Q2: Are there any environmental concerns related to the use of this compound?

A2: Yes, there are concerns about the environmental impact of DSMA. While generally considered less toxic than inorganic arsenic, DSMA can undergo degradation in the environment, leading to the formation of more toxic inorganic arsenic species like arsenite [As(III)] and arsenate [As(V)]. [] These transformations can contaminate surface water, groundwater, and soil in agricultural areas. []

Q3: How effective is this compound compared to other herbicides?

A3: Studies comparing the efficacy of DSMA to other herbicides like dalapon, amitrole-T, and paraquat have shown varying results depending on the targeted weed species and the time elapsed after application. [] Research indicates that DSMA might be less effective on certain weed species compared to these alternatives. []

Q4: Can this compound be detected in food products?

A4: While DSMA itself might not be directly present in food, a study highlights the potential misidentification of organic arsenic species like DSMA as inorganic arsenic in seaweed using standard detection methods. [] This finding raises concerns about the accuracy of inorganic arsenic detection in food products and the potential presence of organic arsenic forms like DSMA. []

Q5: What analytical techniques are used to detect and quantify this compound?

A5: Capillary zone electrophoresis (CZE) coupled with inductively coupled plasma atomic emission spectrometry (ICP-AES) is one method used to analyze arsenic species, including DSMA. [] This technique offers high sensitivity and allows for the separation and quantification of different arsenic species in complex mixtures. []

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